1-(Propan-2-YL)anthracene
Description
Overview of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds characterized by the presence of multiple fused aromatic (benzene-like) rings. wikipedia.org These molecules are composed exclusively of carbon and hydrogen atoms. dcceew.gov.au Structurally, PAHs are typically planar, non-polar molecules. clu-in.org They are primarily formed from the incomplete combustion of organic materials, such as coal, oil, petrol, and wood. dcceew.gov.auclu-in.org Consequently, they are widespread environmental constituents, found in the air, water, and soil, and also occur naturally in fossil fuels like coal and crude oil. wikipedia.orgclu-in.org Their low water solubility and chemical stability contribute to their persistence in the environment. clu-in.org The simplest members of this family include the two-ring naphthalene (B1677914) and the three-ring isomers anthracene (B1667546) and phenanthrene. wikipedia.org
Importance of Anthracene in Organic and Materials Chemistry
Anthracene, a PAH with the chemical formula C₁₄H₁₀, consists of three linearly fused benzene (B151609) rings. vedantu.com It serves as a fundamental building block and a subject of extensive research in both organic and materials chemistry. numberanalytics.comrroij.com Historically sourced from coal tar, anthracene is a crucial precursor for the synthesis of dyes, such as alizarin, and various other specialty chemicals. vedantu.com A key derivative, anthraquinone, is produced through the oxidation of anthracene and is itself a vital intermediate in the dye industry. vedantu.comwikipedia.org
In the realm of materials science, anthracene's unique electronic and photophysical properties are of significant interest. nih.gov It is a wide band-gap organic semiconductor known for its high charge carrier mobility and strong blue fluorescence under ultraviolet light. vedantu.comnumberanalytics.comwikipedia.org These characteristics make anthracene and its derivatives highly valuable for applications in electronic devices, including:
The inherent properties of the anthracene core make it a versatile scaffold for creating advanced functional materials. numberanalytics.comfrontiersin.org
Table 1: General Properties of Unsubstituted Anthracene
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₀ | vedantu.com |
| Appearance | Colorless solid | vedantu.com |
| Melting Point | 218 °C | numberanalytics.com |
| Boiling Point | 340 °C (sublimes) | numberanalytics.com |
| UV-Vis Absorption Peak | ~380 nm | numberanalytics.com |
| Fluorescence | Blue emission under UV light | wikipedia.org |
Rationale for Investigating Substituted Anthracenes: Focus on 1-(Propan-2-YL)anthracene
While the core anthracene structure possesses useful properties, functionalizing it with various substituent groups is a critical strategy in modern chemistry to fine-tune its characteristics for specialized applications. nih.govmdpi.com The addition of substituents can profoundly alter the molecule's physical and electronic behavior. acs.org For instance, attaching alkyl (carbon-based) chains can enhance solubility in organic solvents, which is a crucial factor for the solution-based processing of materials for devices like OFETs. researchgate.net Furthermore, the nature and position of substituents can modify the electronic energy levels (HOMO and LUMO) of the anthracene core, thereby changing its absorption and fluorescence wavelengths. acs.orgresearchgate.net This allows for the rational design of molecules with specific colors for OLED applications. acs.org
Introducing bulky substituents also imparts significant steric effects. These effects can physically block the close packing of anthracene molecules (a phenomenon known as π–π stacking), which often leads to the quenching of fluorescence in the solid state. acs.org By preventing this aggregation, researchers can develop materials with high solid-state luminescence efficiency. nih.gov
While extensive research has been conducted on many anthracene derivatives, specific, detailed studies on This compound are not widely available in published literature. The investigation of this particular isomer is driven by the desire to systematically understand structure-property relationships. The "propan-2-yl" group, commonly known as an isopropyl group, is a branched alkyl substituent. Placing it at the 1-position of the anthracene ring is of particular interest because this position is adjacent to the central ring, in what is often termed the "bay-region." Substitution here can induce significant steric strain, potentially distorting the planarity of the aromatic system and influencing its crystal packing, electronic properties, and photoreactivity in ways distinct from substitution at the more commonly studied 2-, 9-, or 10-positions. acs.orgresearchgate.net
Although a direct synthetic route for the 1-isomer is not prominently documented, related isomers have been successfully synthesized. For example, 2-isopropylanthracene has been prepared via the Friedel-Crafts alkylation of anthracene with 2-chloropropane (B107684) using an ionic liquid as a catalyst. researchgate.net This research demonstrates a viable method for introducing the isopropyl group onto the anthracene core.
Table 2: Research Findings for the Synthesis of 2-isopropylanthracene
| Reaction | Catalyst | Optimal Yield | Selectivity for 2-isomer | Reference |
|---|---|---|---|---|
| Friedel-Crafts alkylation of anthracene with 2-chloropropane | [Bmim]Cl-AlCl₃ Ionic Liquid | 69.2% | 77.1% | researchgate.net |
The study of specific, less common isomers like this compound is essential for building a comprehensive understanding of how subtle changes in molecular architecture can be used to control the macroscopic properties of advanced materials. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
64819-61-0 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-propan-2-ylanthracene |
InChI |
InChI=1S/C17H16/c1-12(2)16-9-5-8-15-10-13-6-3-4-7-14(13)11-17(15)16/h3-12H,1-2H3 |
InChI Key |
NOCQNRJMEKDRDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 1 Propan 2 Yl Anthracene
Targeted Synthesis of 1-(Propan-2-YL)anthracene
Achieving the targeted synthesis of this compound requires overcoming the intrinsic electronic preference of the anthracene (B1667546) ring for 9-substitution. Strategies can be broadly divided into direct alkylation, where reaction conditions are optimized for C-1 attack, and multi-step syntheses, where the substitution pattern is established through a convergent sequence.
Direct Alkylation Strategies and Optimization
A direct approach involves the Friedel-Crafts alkylation of anthracene using an isopropylating agent, such as 2-chloropropane (B107684) or propene, with a Lewis acid catalyst. The central challenge is directing the electrophile away from the electronically favored C-9 position to the C-1 position.
The key to optimizing for 1-substitution lies in exploiting steric effects. The C-9 position, while electronically rich, is flanked by two peri-hydrogens (at C-1 and C-8), creating a sterically hindered environment. In contrast, the C-1 position is sterically more accessible. Therefore, by using a bulky electrophile or a sterically demanding catalyst system, the transition state for attack at the C-9 position can be destabilized relative to the transition state for attack at the C-1 position. nih.gov While specific conditions for maximizing the yield of 1-isopropylanthracene are not well-documented, the optimization would focus on a careful balance of temperature, catalyst, and solvent to favor kinetic control and steric direction over thermodynamic control and electronic direction.
| Challenge | Description |
| Regioselectivity | The C-9 position is electronically activated, leading to 9-isopropylanthracene as the major product under standard conditions. quora.comwordpress.com |
| Polyalkylation | The introduction of one alkyl group activates the ring, making it susceptible to further alkylation, leading to di- and tri-isopropylanthracene byproducts. |
| Carbocation Rearrangement | While not an issue with a secondary electrophile like the isopropyl cation, this can be a significant problem with other alkylating agents in Friedel-Crafts reactions. |
| Catalyst Stoichiometry | Classical Friedel-Crafts reactions often require stoichiometric or even excess amounts of the Lewis acid catalyst, posing environmental and workup challenges. |
Multi-step Convergent Syntheses
Multi-step pathways offer a more controlled, albeit longer, route to this compound by building the molecule from precursors where the desired substitution is already defined.
One plausible strategy involves the synthesis of a 1-substituted anthraquinone, followed by reduction. An advantage of this approach is that the 9- and 10-positions of the anthraquinone are deactivated ketones, directing electrophilic substitutions to the outer rings. nih.gov A hypothetical sequence could be:
Synthesis of 1-Bromoanthraquinone: This can be achieved through established methods.
Introduction of the Isopropyl Group: A transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Kumada coupling, could be used to couple 1-bromoanthraquinone with an isopropyl-containing organometallic reagent (e.g., isopropylzinc chloride or isopropylboronic acid).
Reduction to Anthracene: The resulting 1-isopropylanthraquinone can be reduced to the target anthracene using a reducing agent like zinc dust or sodium borohydride in a suitable solvent system.
Another potential multi-step approach is a modified Elbs reaction . wikipedia.orgorganicreactions.org This would involve the synthesis of a custom diaryl ketone precursor, such as 2-methyl-x-(propan-2-yl)benzophenone. Pyrolysis of this ketone would induce cyclodehydration to form the 1-isopropylanthracene skeleton. The success of this route would depend heavily on the efficient synthesis of the required substituted benzophenone.
Catalyst Systems for Selective Alkylation
Modern catalysis provides the most promising tools for achieving selective direct alkylation. The focus is on catalysts that can impose steric constraints to guide the regiochemical outcome.
Shape-Selective Zeolite Catalysts: Zeolites are microporous aluminosilicate minerals with a well-defined crystalline structure containing pores and channels of molecular dimensions. mdpi.com These pores can act as "molecular sieves," providing a shape-selective catalytic environment. nih.gov In the context of anthracene alkylation, a zeolite with appropriate pore dimensions could allow the linear anthracene molecule to enter but sterically block the formation of the bulky transition state required for substitution at the C-9 position. This would favor the formation of the less sterically demanding transition state for substitution at the more accessible C-1 or C-2 positions. epa.govmq.edu.auuq.edu.au H-Beta zeolites, for example, have been studied for their shape-selective properties in the alkylation of various arenes. epa.govmq.edu.au
Ionic Liquid Catalysts: Room-temperature ionic liquids, such as those based on 1-butyl-3-methylimidazolium ([Bmim]) cations, have been explored as both solvents and catalysts for Friedel-Crafts reactions. In one study, the alkylation of anthracene with 2-chloropropane using a [Bmim]Cl-AlCl₃ ionic liquid was found to produce 2-isopropylanthracene with good yield and selectivity. researchgate.net While this particular system favored the 2-position, it demonstrates that altering the catalytic environment from traditional Lewis acids can significantly change the isomeric product distribution, opening an avenue for discovering systems that may favor the 1-position.
| Catalyst Type | Principle of Selectivity | Potential Outcome for Isopropylation |
| Traditional Lewis Acids (e.g., AlCl₃) | Electronic Control | Primarily 9-isopropylanthracene quora.comwordpress.com |
| Shape-Selective Zeolites (e.g., H-Beta) | Steric/Geometric Control (Product/Transition-State Selectivity) | Potentially high selectivity for 1- or 2-isopropylanthracene epa.govuq.edu.au |
| Ionic Liquids (e.g., [Bmim]Cl-AlCl₃) | Altered Solvation and Catalytic Environment | Can favor isomers other than the 9-position (e.g., 2-isopropylanthracene) researchgate.net |
Stereochemical Considerations in Synthesis (if applicable)
The synthesis of this compound does not involve the formation of stereocenters. The propan-2-yl (isopropyl) group is achiral, and the final product molecule is achiral with a plane of symmetry. Therefore, stereochemical considerations are not applicable in this synthesis, unless a chiral catalyst were employed for mechanistic studies, which is not a standard procedure for this type of transformation.
Purification and Isolation Techniques for this compound
The purification of this compound from a typical reaction mixture presents a significant challenge due to the presence of multiple isomers with very similar physical and chemical properties. The primary contaminants are likely to be 2-(propan-2-yl)anthracene, 9-(propan-2-yl)anthracene, unreacted anthracene, and various poly-alkylated products.
Chromatographic Methods: Preparative column chromatography or high-performance liquid chromatography (HPLC) are powerful techniques for separating isomers. Separation would be based on the slight differences in polarity and interaction with the stationary phase (e.g., silica gel or alumina). The less sterically hindered 1- and 2-isomers would likely have different retention times compared to the 9-isomer.
Crystallization: Fractional crystallization can be employed if the isomers have sufficiently different solubilities in a particular solvent. google.com This is often a tedious, multi-step process. A technique known as melt crystallization, where separation is achieved by carefully controlled cooling of the molten mixture, could also be a viable industrial-scale method.
Sublimation: Anthracene and some of its derivatives are known to sublime. youtube.com While it may not be effective for separating isomers, sublimation can be a useful technique for removing non-volatile impurities or for an initial bulk purification of the alkylated product mixture from the catalyst residue.
The separation of phenanthrene from its isomer anthracene is a known challenge, requiring specialized techniques due to their nearly identical physicochemical properties. acs.org The purification of isopropylanthracene isomers would face similar difficulties, likely requiring a combination of the above methods to achieve high purity.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound, while not extensively detailed in dedicated green chemistry literature, can be approached through several synthetic pathways. The application of green chemistry principles to these routes is crucial for developing more sustainable and environmentally benign processes. This involves considerations such as the use of safer solvents, renewable starting materials, catalytic reagents over stoichiometric ones, and designing energy-efficient reaction conditions. The primary synthetic strategies for attaching an isopropyl group to an aromatic ring, such as the anthracene scaffold, are Friedel-Crafts alkylation and a two-step process involving Friedel-Crafts acylation followed by reduction or a Grignard reaction and subsequent dehydration. The green aspects of these methodologies are explored below.
A significant focus in green synthetic chemistry is the replacement of hazardous reagents and catalysts with more environmentally friendly alternatives. In the context of synthesizing this compound, this is particularly relevant to the choice of alkylating or acylating agents and the catalysts employed in Friedel-Crafts reactions.
One of the most direct routes to this compound is the Friedel-Crafts alkylation of anthracene. Traditionally, this reaction utilizes an alkyl halide, such as 2-chloropropane, in the presence of a stoichiometric amount of a Lewis acid catalyst like aluminum chloride (AlCl₃). This method, however, presents several environmental and safety concerns. The use of alkyl halides is undesirable due to their toxicity and the formation of halogenated waste. Furthermore, aluminum chloride is highly corrosive, moisture-sensitive, and generates a large amount of acidic waste during workup.
A greener approach to Friedel-Crafts alkylation involves the substitution of alkyl halides with alcohols, such as propan-2-ol. researchgate.netrsc.org This is advantageous as the only byproduct is water, a non-toxic and environmentally benign substance. The challenge with using alcohols is their lower reactivity, which necessitates the use of more robust catalytic systems. Recent advancements have focused on the development of solid acid catalysts, such as zeolites, sulfated zirconia, and various metal oxides, which are reusable, less corrosive, and can be easily separated from the reaction mixture, thereby minimizing waste. rsc.org Ionic liquids have also been explored as both catalysts and solvents for Friedel-Crafts reactions, offering the potential for catalyst recycling and improved reaction control. beyondbenign.org
Another viable pathway to this compound is through a two-step sequence involving an initial Friedel-Crafts acylation of anthracene with propanoyl chloride or propanoic anhydride to yield 1-propanoylanthracene. This ketone intermediate can then be converted to the desired product. Greener alternatives in the acylation step include the use of solid acid catalysts like sulfated zirconia or bismuth triflate, which can be recycled and are more environmentally benign than traditional Lewis acids. rsc.orgruc.dkbegellhouse.com Solvent-free conditions, often facilitated by microwave irradiation, have also been successfully employed for Friedel-Crafts acylations, reducing the reliance on volatile organic compounds (VOCs). nih.govorganic-chemistry.orgrsc.orgsioc-journal.cn
The subsequent conversion of the ketone can be achieved through a Grignard reaction with a methyl magnesium halide, followed by dehydration of the resulting tertiary alcohol. However, Grignard reagents are highly reactive and require anhydrous ethereal solvents, which are flammable and pose safety risks. Greener alternatives to the classic Grignard reaction are being developed, such as zinc-mediated Barbier-type reactions that can be conducted in more benign solvent systems, including aqueous media. beyondbenign.orgrsc.org Furthermore, mechanochemical methods, like ball-milling, have been shown to enable the preparation of Grignard reagents with significantly reduced solvent usage. hokudai.ac.jp
The final dehydration step of the tertiary alcohol to form an isopropenyl intermediate, followed by hydrogenation, can also be made greener. Catalytic dehydration using solid acid catalysts is preferable to the use of strong, corrosive mineral acids. osti.govresearchgate.net The subsequent hydrogenation of the double bond can be performed using heterogeneous catalysts that are easily recoverable and reusable. The use of greener solvents, such as supercritical carbon dioxide or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), can further enhance the sustainability of this step. rsc.org
The following table summarizes the comparison between traditional and greener approaches for the key reaction steps in the synthesis of this compound.
| Reaction Step | Traditional Method | Greener Alternative | Green Chemistry Principle(s) Addressed |
|---|---|---|---|
| Friedel-Crafts Alkylation | 2-chloropropane with stoichiometric AlCl₃ in a chlorinated solvent. | Propan-2-ol with a reusable solid acid catalyst (e.g., zeolites, sulfated zirconia) or in an ionic liquid, potentially under solvent-free conditions. | - Use of renewable feedstocks (alcohol vs. alkyl halide)
|
| Friedel-Crafts Acylation | Propanoyl chloride with stoichiometric AlCl₃ in a volatile organic solvent. | Propanoic anhydride with a recyclable catalyst (e.g., bismuth triflate) under solvent-free, microwave-assisted conditions. | - Safer reagents (anhydride vs. acid chloride)
|
| Carbonyl to Isopropyl Group Conversion | Grignard reaction with methyl magnesium bromide in anhydrous diethyl ether, followed by acidic workup and dehydration. | Barbier-type reaction using zinc in a greener solvent, followed by catalytic dehydration. | - Safer solvents and reagents
|
| Hydrogenation | Homogeneous catalysis in a volatile organic solvent. | Heterogeneous catalysis (e.g., Pd/C) in a greener solvent like supercritical CO₂ or a bio-derived solvent. | - Catalysis (easy catalyst recovery)
|
Advanced Structural Characterization and Spectroscopic Elucidation of 1 Propan 2 Yl Anthracene
Single Crystal X-ray Diffraction Analysis
No specific single-crystal X-ray diffraction data for 1-(Propan-2-YL)anthracene was found in the course of this search. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this specific compound. wikipedia.orgre3data.orgnih.gov Without this foundational data, a detailed discussion of the following is not possible:
Solution-State Spectroscopic Techniques for Elucidation
Detailed, published solution-state spectroscopic data specifically for this compound, including assigned NMR spectra and comprehensive UV-Vis and fluorescence studies, were not found. While general characteristics of related aromatic compounds can be inferred, specific data tables and detailed research findings for this compound are unavailable. The following subsections, therefore, represent a general overview of what such an analysis would entail.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A full assignment of the proton (¹H) and carbon-13 (¹³C) NMR spectra would be required for a complete solution-state structural elucidation.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the anthracene (B1667546) core, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationships. The isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the two methyl groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of chemically non-equivalent carbon atoms in the molecule, confirming its structure. The chemical shifts of the aromatic carbons would be influenced by the position of the isopropyl substituent.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to exhibit characteristic absorption bands arising from π-π* electronic transitions within the conjugated anthracene system. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insights into the electronic structure of the molecule. The presence of the alkyl isopropyl group is expected to cause a slight bathochromic (red) shift compared to unsubstituted anthracene. libretexts.orgmsu.edu
Fluorescence Spectroscopy
Anthracene and its derivatives are known for their fluorescent properties. A fluorescence spectrum of this compound would reveal its emission wavelengths when excited at a suitable wavelength. Key parameters such as the fluorescence quantum yield and lifetime would provide information about the efficiency and dynamics of the emission process. ossila.comjascoinc.comuci.edunih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Following a comprehensive search of scientific literature and spectroscopic databases, no specific experimental High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy data, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), or two-dimensional NMR techniques (COSY, HSQC, HMBC), for the compound this compound could be located.
Proton Nuclear Magnetic Resonance (¹H NMR): Chemical Shifts and Coupling Constants for Aromatic and Aliphatic Protons
Detailed experimental ¹H NMR data, including chemical shifts and coupling constants for the aromatic and aliphatic protons of this compound, are not available in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Carbon Chemical Shifts and Multiplicities
Specific experimental ¹³C NMR data, including carbon chemical shifts and their multiplicities for this compound, have not been reported in the surveyed scientific papers and databases.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
There are no available experimental data from two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) that would allow for the definitive connectivity assignment of this compound.
Infrared (IR) and Raman Spectroscopy
Similarly, a thorough search did not yield specific experimental data for the Infrared (IR) and Raman spectroscopy of this compound.
Vibrational Modes of the Anthracene Scaffold and Isopropyl Group
A detailed analysis of the specific vibrational modes of the anthracene scaffold and the isopropyl group for this compound based on experimental IR and Raman spectra is not possible due to the absence of published data.
Analysis of Characteristic Functional Group Frequencies
An analysis of the characteristic functional group frequencies for this compound from experimental IR and Raman spectra cannot be provided as no such spectra have been documented in the accessible scientific literature.
Advanced Mass Spectrometry for Molecular Characterization
Advanced mass spectrometry techniques are indispensable for the precise determination of the molecular weight and the elucidation of the structural features of this compound. Through controlled fragmentation and high-resolution analysis, a detailed picture of its molecular composition and connectivity can be obtained.
Under electron ionization (EI), this compound undergoes a series of characteristic fragmentation pathways that provide significant structural information. The molecular formula of this compound is C₁₇H₁₆, and its calculated molecular weight is approximately 220.31 g/mol . The mass spectrum is expected to show a prominent molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 220.
The fragmentation of the molecular ion is primarily dictated by the stability of the resulting carbocations. A key fragmentation process is the benzylic cleavage, which involves the breaking of the bond between the anthracene core and the isopropyl group. This is a highly favored pathway due to the resonance stabilization of the resulting anthracenyl-methyl carbocation.
A principal fragmentation pathway involves the loss of a methyl radical (•CH₃) from the isopropyl group. This occurs via cleavage of a C-C bond beta to the aromatic ring, leading to the formation of a stable secondary benzylic carbocation. This fragment is expected to be one of the most abundant in the spectrum.
The expected major fragments and their proposed structures are detailed in the table below.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 220 | [C₁₇H₁₆]⁺• | Molecular Ion (M⁺•) |
| 205 | [C₁₆H₁₃]⁺ | Loss of a methyl radical (•CH₃) via benzylic cleavage |
| 178 | [C₁₄H₁₀]⁺• | Loss of a propene molecule (C₃H₆) via McLafferty-type rearrangement |
| 177 | [C₁₄H₉]⁺ | Loss of an isopropyl radical (•C₃H₇) |
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions. For this compound, HRMS would confirm the molecular formula as C₁₇H₁₆ by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.
Computational and Theoretical Investigations of 1 Propan 2 Yl Anthracene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure and properties of molecules. For a molecule like 1-(propan-2-yl)anthracene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), provide profound insights into its geometry, stability, and electronic characteristics. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of all atoms.
A key aspect of this molecule's structure is the orientation of the isopropyl group relative to the planar anthracene (B1667546) core. Conformational analysis involves studying the energetics of rotation around the single bond connecting the isopropyl group to the anthracene ring. lumenlearning.com The calculations would identify the most stable conformer, which is likely one where steric hindrance between the methyl groups of the isopropyl substituent and the hydrogen atom on the adjacent position of the anthracene ring is minimized. The planarity of the anthracene core itself might experience minor distortions due to the presence of the substituent. mdpi.com
Below is a hypothetical table of selected optimized geometrical parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(1)-C(isopropyl) | ~1.51 Å |
| Bond Angle | C(2)-C(1)-C(isopropyl) | ~121° |
| Dihedral Angle | C(2)-C(1)-C(isopropyl)-H | ~60° |
| Bond Length | C(9)-C(9a) | ~1.42 Å |
| Bond Angle | C(1)-C(9a)-C(9) | ~120° |
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and electronic excitation properties. frontiersin.org
For this compound, the HOMO and LUMO are expected to be π-type orbitals delocalized across the anthracene ring system, characteristic of PAHs. The isopropyl group, being a weak electron-donating alkyl group, is expected to slightly raise the energy of the HOMO, leading to a marginally smaller HOMO-LUMO gap compared to unsubstituted anthracene. frontiersin.orgresearchgate.net A smaller energy gap suggests higher chemical reactivity and a tendency to absorb light at longer wavelengths.
| Property | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.45 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.25 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 4.20 | Energy difference between HOMO and LUMO. |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. libretexts.org These maps are plotted on the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netwolfram.com
DFT calculations are a powerful tool for predicting various types of spectra, which can be used to confirm experimental findings or to assign structures.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is routinely used with DFT to calculate the isotropic shielding constants of nuclei, which can then be converted into predicted ¹H and ¹³C NMR chemical shifts. chemrxiv.orgresearchgate.net These predictions are highly valuable for assigning peaks in experimental spectra and confirming the molecular structure. nih.govornl.govrsc.org
| Nucleus | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H on C10 | ~8.5 |
| ¹H | H on C9 | ~8.1 |
| ¹H | CH of isopropyl | ~3.4 |
| ¹H | CH₃ of isopropyl | ~1.4 |
| ¹³C | C1 | ~135 |
| ¹³C | C9 | ~126 |
| ¹³C | CH of isopropyl | ~33 |
| ¹³C | CH₃ of isopropyl | ~24 |
IR Spectroscopy: DFT calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. These calculated frequencies are often systematically scaled by a small factor to correct for approximations in the theoretical model and to improve agreement with experimental data.
UV-Vis Spectroscopy: While TD-DFT is the more rigorous method, initial insights into electronic transitions can be gleaned from the HOMO-LUMO gap calculated by ground-state DFT.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
To accurately model the process of light absorption and study the behavior of molecules in their electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. researchgate.net
TD-DFT calculations provide detailed information about the electronic transitions that occur when a molecule absorbs UV or visible light. The output of a TD-DFT calculation includes the excitation energies (which correspond to the absorption wavelengths, λmax), the oscillator strengths (which relate to the intensity of the absorption peaks), and the contributions of different molecular orbital transitions to each excited state. youtube.comyoutube.com
For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the anthracene chromophore. researchgate.net The spectrum would likely show the characteristic vibronic structure of anthracene, with slight red-shifts (shifts to longer wavelengths) in the absorption bands due to the electron-donating effect of the isopropyl group. researchgate.net Analysis of the orbital contributions would confirm that the primary transitions involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. iaea.org
| Excited State | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|
| S₁ | 380 | 0.12 | HOMO → LUMO (95%) |
| S₂ | 360 | 0.18 | HOMO-1 → LUMO (88%) |
| S₃ | 255 | 1.50 | HOMO → LUMO+1 (90%) |
Characterization of Excited State Geometries
The photophysical and photochemical properties of anthracene and its derivatives are intrinsically linked to the geometries of their electronic excited states. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely employed to model these states. researchgate.netnih.gov The addition of an isopropyl group at the 1-position of the anthracene core introduces both steric and electronic perturbations that can influence the geometries of the excited states.
Upon absorption of light, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). The geometry of this S₁ state is typically different from that of the ground state. Calculations on anthracene itself have shown that the molecule remains planar in the S₁ state, but with changes in the carbon-carbon bond lengths, reflecting the altered electronic distribution. nih.gov For substituted anthracenes, the nature and position of the substituent dictate the extent of these geometric changes. acs.org
In the case of this compound, the S₁ state is expected to be a locally excited (LE) state, with the excitation primarily localized on the anthracene moiety. rsc.org TD-DFT calculations would likely predict a slight elongation of certain bonds within the aromatic core and a contraction of others, consistent with the redistribution of π-electron density. The orientation of the isopropyl group relative to the anthracene plane may also undergo subtle changes in the excited state to accommodate the new electronic configuration and minimize repulsive interactions.
Below is a hypothetical data table illustrating potential changes in key geometric parameters of this compound upon excitation from the S₀ to the S₁ state, as would be predicted by a TD-DFT calculation.
| Parameter | Ground State (S₀) | Excited State (S₁) | Change (S₁ - S₀) |
|---|---|---|---|
| C1-C9a Bond Length (Å) | 1.425 | 1.405 | -0.020 |
| C9-C9a Bond Length (Å) | 1.433 | 1.450 | +0.017 |
| C1-C(isopropyl) Bond Length (Å) | 1.510 | 1.505 | -0.005 |
| C2-C1-C9a-C9 Dihedral Angle (°) | ~0 | ~0 | ~0 |
| H(C8)-C8-C8a-C1 Dihedral Angle (°) | ~0 | ~0 | ~0 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions. For this compound, MD simulations are particularly useful for exploring the flexibility of the isopropyl group and the influence of the surrounding environment (e.g., a solvent) on the molecule's structure and dynamics.
The isopropyl group attached to the anthracene ring is not static; it can rotate about the single bond connecting it to the C1 carbon of the aromatic system. However, this rotation is not entirely free. Steric hindrance between the methyl groups of the isopropyl substituent and the hydrogen atom at the peri-position (C8) of the anthracene ring creates a rotational energy barrier.
Computational potential energy surface scans can be performed to quantify this barrier. These calculations would likely reveal that the most stable conformation is one where the isopropyl group is oriented to minimize this steric clash. The preferred conformation would likely place the isopropyl methine hydrogen pointing away from the anthracene ring, with the two methyl groups staggered relative to the plane of the ring. Rotational barriers would correspond to conformations where a methyl group is eclipsed with the C8-H bond.
The following interactive data table presents hypothetical data for the rotational energy profile of the isopropyl group, highlighting the energy differences between stable (staggered) and high-energy (eclipsed) conformations.
| Conformation | C2-C1-C(isopropyl)-H Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Staggered (Global Minimum) | ~90 | 0.0 |
| Eclipsed (Transition State) | ~30 | 4.5 |
| Staggered (Local Minimum) | ~210 | 0.2 |
| Eclipsed (Transition State) | ~270 | 4.2 |
The behavior of this compound can be significantly influenced by its local environment, particularly when in solution. MD simulations incorporating explicit solvent molecules can model the intricate network of solute-solvent interactions. These simulations can reveal how solvent molecules arrange themselves around the solute and how these interactions affect the conformational preferences of the isopropyl group.
For instance, in a non-polar solvent like hexane, the interactions would be dominated by weak van der Waals forces. The conformational equilibrium of the isopropyl group would be primarily dictated by intramolecular steric effects as described above. In a polar solvent like water, however, the hydrophobic effect would play a significant role. Water molecules would tend to form a structured cage around the non-polar solute. This structuring of the solvent could impose additional constraints on the rotation of the isopropyl group, potentially shifting the conformational equilibrium or altering the heights of the rotational barriers.
The table below provides hypothetical results from MD simulations, illustrating how the preferred dihedral angle of the isopropyl group might vary in different solvent environments.
| Solvent | Average C2-C1-C(isopropyl)-H Dihedral Angle (°) | Dominant Interaction Type |
|---|---|---|
| Gas Phase (Vacuum) | 90.5 | Intramolecular Sterics |
| Hexane | 91.2 | van der Waals |
| Water | 88.7 | Hydrophobic Effect |
These simulations are crucial for understanding how environmental factors modulate the structure and, by extension, the properties and reactivity of molecules like this compound.
Chemical Reactivity and Mechanistic Studies of 1 Propan 2 Yl Anthracene
Electrophilic and Nucleophilic Substitution Reactions on the Anthracene (B1667546) Ring
Electrophilic Aromatic Substitution:
The anthracene nucleus is susceptible to electrophilic attack, with the 9- and 10-positions being the most electronically rich and sterically accessible sites. However, the presence of an isopropyl group at the 1-position introduces competing directing effects. The isopropyl group, being an alkyl substituent, is an ortho-, para-director and an activating group due to its electron-donating inductive effect.
In the case of 1-(Propan-2-YL)anthracene, electrophilic attack is expected to be directed to the positions ortho and para to the isopropyl group. This would suggest substitution at the 2-, 4-, and 9-positions. However, the inherent high reactivity of the 9- and 10-positions of the anthracene core often dominates. Therefore, a mixture of products is anticipated, with the major product likely resulting from substitution at the 9-position, influenced by both the anthracene ring's intrinsic reactivity and the directing effect of the isopropyl group. Steric hindrance from the bulky isopropyl group might slightly disfavor attack at the adjacent 2-position.
| Electrophile | Predicted Major Product(s) | Predicted Minor Product(s) |
| Nitrating Mixture (HNO₃/H₂SO₄) | 9-Nitro-1-(propan-2-yl)anthracene | 2-Nitro-1-(propan-2-yl)anthracene, 4-Nitro-1-(propan-2-yl)anthracene, 10-Nitro-1-(propan-2-yl)anthracene |
| Bromine (Br₂) in CCl₄ | 9-Bromo-1-(propan-2-yl)anthracene | 2-Bromo-1-(propan-2-yl)anthracene, 4-Bromo-1-(propan-2-yl)anthracene, 10-Bromo-1-(propan-2-yl)anthracene |
| Isopropyl Chloride/AlCl₃ | 1,9-Di(propan-2-yl)anthracene | Other di- and poly-isopropylated anthracenes |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution on an unsubstituted anthracene ring is generally difficult due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this compound. The electron-donating isopropyl group further deactivates the ring for this type of reaction. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.
Cycloaddition Reactions (e.g., Diels-Alder) at the 9,10-Positions
The central ring of anthracene acts as a diene in Diels-Alder reactions, readily undergoing [4+2] cycloaddition across the 9- and 10-positions. mnstate.edumnstate.edu This reactivity is a hallmark of the anthracene scaffold.
Regioselectivity and Stereoselectivity
For a symmetrical dienophile like maleic anhydride, the cycloaddition with unsubstituted anthracene yields a single adduct. mnstate.edu In the case of this compound, the reaction still occurs at the 9,10-positions. Since the dienophile adds to the same face of the anthracene ring, the stereochemistry of the dienophile is retained in the product.
Influence of the Isopropyl Group on Reactivity and Selectivity
The isopropyl group at the 1-position is expected to exert both electronic and steric effects on the Diels-Alder reaction.
Electronic Effect: As an electron-donating group, the isopropyl substituent slightly increases the electron density of the anthracene ring system, which could potentially increase the rate of reaction with electron-deficient dienophiles.
Steric Effect: The steric bulk of the isopropyl group at the 1-position can hinder the approach of the dienophile to the 9,10-positions. This steric hindrance is likely to be more pronounced for bulky dienophiles. This steric clash could potentially lead to a decrease in the reaction rate compared to unsubstituted anthracene.
While the reaction will still predominantly occur at the 9,10-positions, the steric hindrance from the 1-isopropyl group might influence the facial selectivity of the dienophile's approach, potentially leading to a preference for addition from the less hindered face of the anthracene plane.
Oxidation and Reduction Chemistry
Oxidation:
Anthracene and its derivatives can be oxidized to form anthraquinones. For 2-alkylanthracenes, oxidation with agents like hydrogen peroxide in the presence of an acid catalyst can yield the corresponding 2-alkylanthraquinone. sylzyhg.com By analogy, the oxidation of this compound is expected to yield this compound-9,10-dione. The reaction likely proceeds through initial attack at the electron-rich 9- and 10-positions.
Reduction:
The reduction of anthracene typically occurs at the 9- and 10-positions to give 9,10-dihydroanthracene. This can be achieved using various reducing agents, including sodium in ethanol. researchgate.net It is expected that this compound would undergo a similar reduction to yield 9,10-dihydro-1-(propan-2-yl)anthracene. The isopropyl group is not expected to be reduced under these conditions.
Radical Reactions Involving the Anthracene Core or Isopropyl Moiety
Anthracene Core:
The radical reactions of anthracene itself are not as common as its other reactions. However, under certain conditions, radical addition or substitution could occur. The 9-position is generally the most reactive site in radical reactions of anthracene.
Isopropyl Moiety:
The isopropyl group possesses a tertiary benzylic hydrogen atom. Benzylic positions are particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. Therefore, under free radical conditions, such as reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator, it is plausible that bromination could occur at the tertiary carbon of the isopropyl group, leading to the formation of 1-(1-bromo-1-methylethyl)anthracene.
Mechanistic Investigations of Novel Reactions
Currently, there is a lack of published mechanistic investigations specifically focused on novel reactions of this compound. However, the principles governing the reactivity of substituted aromatic compounds provide a framework for predicting its behavior. For instance, the Friedel-Crafts alkylation of anthracene with 2-chloropropane (B107684) has been shown to yield 2-isopropylanthracene, suggesting that the formation of the 1-isomer may be less favored under those specific conditions, likely due to a combination of electronic and steric factors governing the stability of the intermediate carbocation. Further computational and experimental studies are needed to fully elucidate the mechanistic nuances of reactions involving this compound and to explore its potential in the synthesis of novel functional materials.
Advanced Photophysical Properties and Excited State Dynamics of 1 Propan 2 Yl Anthracene
Excited State Processes
The absorption of light by 1-(Propan-2-YL)anthracene, similar to anthracene (B1667546), initiates a series of complex excited-state processes. These processes dictate the fate of the absorbed energy and are fundamental to the molecule's photophysical behavior.
Singlet and Triplet State Characterization
Upon photoexcitation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). The initial excitation is typically to a higher vibrational level of the first excited singlet state (S₁) or even to a higher electronic state (S₂). Rapid internal conversion and vibrational relaxation, occurring on the femtosecond to picosecond timescale, lead to the population of the lowest vibrational level of the S₁ state.
The properties of the S₁ state and the corresponding lowest triplet state (T₁) are crucial. For the parent anthracene molecule, these states are well-characterized. The introduction of an isopropyl group at the 1-position is expected to cause minor perturbations to these energy levels, likely resulting in slight bathochromic (red) shifts in the absorption and emission spectra due to weak inductive effects and hyperconjugation.
Table 1: Estimated Photophysical Properties of this compound in a Non-Polar Solvent (e.g., Cyclohexane) Based on Anthracene Data
| Property | Symbol | Estimated Value | Notes |
| First Singlet State Energy | E(S₁) | ~3.29 eV | Slightly lower than anthracene (~3.31 eV). |
| First Triplet State Energy | E(T₁) | ~1.83 eV | Slightly lower than anthracene (~1.85 eV). |
| Fluorescence Quantum Yield | Φ_F | ~0.25 - 0.30 | Potentially slightly lower than anthracene (~0.27) due to increased vibrational freedom of the alkyl group, which can enhance non-radiative decay pathways. |
| Fluorescence Lifetime | τ_F | ~4 - 5 ns | Similar to or slightly shorter than anthracene (~4.9 ns). |
| Intersystem Crossing Rate | k_ISC | ~10⁸ s⁻¹ | Expected to be the dominant non-radiative decay pathway from the S₁ state, similar to anthracene. |
| Phosphorescence Lifetime | τ_P | Milliseconds to seconds | Long-lived, but typically only observable at low temperatures in a rigid matrix. |
Note: These values are estimations based on the known properties of anthracene and the general effects of alkyl substitution. Specific experimental data for this compound is not available in the reviewed literature.
The transition from the S₁ state to the T₁ state occurs via a process called intersystem crossing (ISC). In anthracene and its derivatives, ISC is a significant deactivation pathway for the excited singlet state. The reverse process, from T₁ to S₁, known as reverse intersystem crossing (RISC), is generally inefficient due to the large energy gap between these states.
Intramolecular Energy Transfer Pathways
For an isolated molecule of this compound, the concept of intramolecular energy transfer typically refers to the redistribution of vibrational energy within the molecule (intramolecular vibrational redistribution, IVR) following excitation. This process is extremely rapid, ensuring that the molecule reaches a thermally equilibrated state in its lowest excited singlet state before fluorescence occurs.
In more complex molecules where the isopropyl group might be further substituted with other chromophores, true intramolecular electronic energy transfer could occur. However, for this compound itself, the primary energy flow is from the electronically excited anthracene core to the vibrational modes of the entire molecule, including the isopropyl substituent.
Intermolecular Exciton (B1674681) Dynamics and Aggregation Effects
In the solid state or in concentrated solutions, intermolecular interactions between this compound molecules become significant. The steric bulk of the isopropyl group at the 1-position will influence the packing of the molecules. This can hinder the formation of perfectly co-facial π-π stacks, which are common in unsubstituted anthracene and lead to the formation of excimers.
An excimer is an excited-state dimer that is unbound in the ground state. Excimer formation in anthracene is characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer fluorescence. The extent of excimer formation in this compound would depend on the specific crystalline packing or the concentration in solution. The isopropyl group might lead to a different type of aggregate with distinct photophysical signatures.
In a crystalline or aggregated state, the excitation is no longer localized on a single molecule but can move between adjacent molecules as an exciton. The dynamics of this exciton migration are critical for applications in organic electronics. The rate and efficiency of exciton transport are highly dependent on the intermolecular electronic coupling, which is in turn governed by the distance and relative orientation of the molecules.
Quenching Mechanisms (if applicable for research purposes)
The fluorescence of this compound can be quenched by various mechanisms, which are important to consider in research applications where the molecule might be used as a fluorescent probe.
Collisional (Dynamic) Quenching: This occurs when the excited molecule collides with a quencher molecule in solution. The rate of quenching is dependent on the concentration of the quencher and the diffusion rates of the molecules. Common collisional quenchers for anthracenes include molecular oxygen and species with heavy atoms.
Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.
Energy Transfer: If a suitable acceptor molecule with an absorption spectrum that overlaps with the emission spectrum of this compound is present, Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer can occur, leading to quenching of the donor fluorescence and sensitization of the acceptor.
Electron Transfer: Photoinduced electron transfer (PET) can also be a quenching mechanism if a suitable electron donor or acceptor is in close proximity.
The Stern-Volmer equation is commonly used to analyze the efficiency of collisional quenching.
Time-Resolved Spectroscopy for Kinetic Analysis of Excited States
Time-resolved spectroscopic techniques are indispensable for elucidating the kinetics of the various excited-state processes.
Time-Correlated Single Photon Counting (TCSPC): This is a highly sensitive technique used to measure fluorescence lifetimes (τ_F) in the nanosecond range. By analyzing the decay of the fluorescence intensity following pulsed excitation, the rates of radiative and non-radiative processes from the S₁ state can be determined.
Transient Absorption Spectroscopy: This pump-probe technique allows for the direct observation of excited states, including both singlet and triplet states. A pump pulse excites the sample, and a delayed probe pulse measures the change in absorption. This method can provide information on the lifetimes of excited states, intersystem crossing rates, and the formation of transient species like excimers or radical ions. The kinetics can be monitored over a wide range of timescales, from femtoseconds to milliseconds.
For this compound, transient absorption spectroscopy would be expected to show a transient absorption band corresponding to the S₁ → Sₙ transition shortly after excitation, which would then decay on the nanosecond timescale. Concurrently, a new absorption band corresponding to the T₁ → Tₙ transition would appear as the triplet state is populated via intersystem crossing. The decay of this triplet absorption would occur on a much longer timescale (microseconds to milliseconds in the absence of quenchers).
Applications of 1 Propan 2 Yl Anthracene in Advanced Materials Science
Utilization as a Building Block in Functional Polymers and Copolymers
The incorporation of anthracene (B1667546) moieties into polymer structures has been a well-established strategy to imbue them with desirable optical and electronic properties. The introduction of an isopropyl group at the 1-position of the anthracene core in 1-(Propan-2-YL)anthracene offers a unique handle to further tailor the characteristics of the resulting polymers.
Incorporation into Polymer Backbones for Specific Properties
Furthermore, the steric hindrance provided by the propan-2-yl substituent can effectively suppress the aggregation-induced quenching (AIQ) of fluorescence, a common phenomenon in conjugated polymers that limits their performance in light-emitting applications. By preventing the close association of anthracene units, the intrinsic luminescence of the polymer can be better preserved in the solid state. Research into polymers containing bulky side groups has shown that such modifications can lead to materials with higher gas and vapor permeability, suggesting potential applications in membrane-based separation technologies.
Side-Chain Functionalization in Polymeric Architectures
Attaching this compound as a pendant group to a polymer backbone offers another versatile approach to designing functional materials. This side-chain functionalization allows for the decoupling of the electronic properties of the anthracene moiety from the mechanical properties of the polymer backbone. For instance, a flexible and robust polymer backbone can be chosen to ensure good film-forming properties, while the pendant this compound groups provide the desired photophysical characteristics.
The isopropyl group in this configuration plays a similar role in modulating intermolecular interactions. It can act as a "spacer," preventing the π-stacking of the anthracene units on neighboring polymer chains. This is particularly beneficial for applications where maintaining the photoluminescence quantum yield in the solid state is critical. The specific positioning of the isopropyl group at the 1-position can also influence the local environment of the anthracene chromophore, potentially leading to subtle shifts in its absorption and emission spectra, which can be exploited for fine-tuning the optical properties of the material. Studies on anthracene-maleimide based polymers have indicated that bulky side groups like isopropyl can significantly impact the fractional free volume and penetrant permeability of the resulting polymers rsc.org.
Optoelectronic Applications
The inherent electronic and photoluminescent properties of the anthracene core make its derivatives prime candidates for a range of optoelectronic devices. The presence of the 1-propan-2-yl substituent can further enhance their performance and processability.
Role in Organic Light-Emitting Diodes (OLEDs) as an Emitter or Host Material
In the realm of Organic Light-Emitting Diodes (OLEDs), anthracene derivatives are widely utilized as blue light emitters due to their wide bandgap and high photoluminescence efficiency. When used as an emitter, this compound could potentially offer improved performance by mitigating concentration quenching. The isopropyl group would sterically hinder the formation of non-emissive aggregates, allowing for higher doping concentrations without a significant loss in efficiency.
As a host material in an OLED emissive layer, this compound could provide a high-energy-gap matrix for guest emitter molecules. The bulky side group would help to create an amorphous and stable morphological film, which is crucial for device longevity. Furthermore, the increased solubility imparted by the isopropyl group would facilitate the fabrication of uniform thin films via solution processing techniques, which are often more cost-effective than vacuum deposition methods. The design of host materials with balanced hole and electron transporting properties is a key strategy for achieving highly efficient OLEDs rsc.org.
Application in Organic Photovoltaics (OPVs)
In the field of Organic Photovoltaics (OPVs), anthracene-based materials are explored as donor or acceptor components in the active layer of solar cells. The performance of OPVs is highly dependent on the morphology of the bulk heterojunction, where the donor and acceptor materials form an interpenetrating network. The introduction of a 1-propan-2-yl group could influence the molecular packing and miscibility of the blend, thereby affecting the efficiency of charge separation and transport.
Theoretical studies on various anthracene derivatives for organic solar cells have shown that the introduction of different side groups can significantly affect the electronic structure, including the HOMO and LUMO energy levels jmaterenvironsci.com. This tuning of energy levels is critical for optimizing the open-circuit voltage of the solar cell. While specific data for this compound is not yet prevalent, the principles of molecular engineering suggest that the electron-donating nature of the isopropyl group could modulate the electronic properties of the anthracene core in a beneficial way for photovoltaic applications.
Potential in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. Anthracene and its derivatives are attractive materials for the active semiconductor layer in OFETs due to their high charge carrier mobility. The performance of an OFET is critically dependent on the crystalline order and molecular packing in the thin film of the organic semiconductor.
The presence of the 1-propan-2-yl substituent in this compound could influence the solid-state packing of the molecules. While bulky groups can sometimes disrupt the long-range order required for efficient charge transport, they can also promote a more favorable molecular orientation with respect to the substrate. Furthermore, the enhanced solubility could enable the use of solution-shearing or other advanced deposition techniques to create highly ordered crystalline films. A study on a synthesized anthracene derivative for solution-processable OFETs reported a field-effect mobility of 3.74 x 10-4 cm2 V-1 s-1, highlighting the potential of this class of materials nih.gov. The strategic placement of substituents on the anthracene core is a key area of research for developing high-performance OFETs researchgate.net.
Photocatalytic Applications
Photocatalysis harnesses light to drive chemical reactions. Anthracene derivatives are well-known for their ability to absorb UV-visible light and participate in energy or electron transfer processes, making them suitable candidates for photocatalytic applications.
Photoinitiation in Polymerization Reactions
Photoinitiators are compounds that, upon light absorption, generate reactive species (radicals or cations) that initiate polymerization. Anthracene and its derivatives have been identified as promising scaffolds for designing photoinitiators. researchgate.net The core anthracene structure allows for [4+4] photodimerization, which can be utilized in photopolymerization processes. researchgate.net
In a typical photoinitiation system, the anthracene moiety can act as a photosensitizer. Upon irradiation, the anthracene derivative is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can then interact with other molecules, such as an onium salt, via electron transfer to generate reactive radicals and cations, thereby initiating the polymerization of monomers like epoxides or vinyl ethers. researchgate.net The efficiency of such systems is dependent on the photophysical properties of the anthracene derivative, including its absorption spectrum and the quantum yield of triplet formation. While specific data for this compound is not available, the general mechanism for anthracene-based photosensitizers is well-established.
Table 1: General Components of an Anthracene-Based Photoinitiating System
| Component | Role in Polymerization | Example from Literature |
| Photosensitizer | Absorbs light and transfers energy | Anthracene derivatives researchgate.net |
| Co-initiator | Reacts with the excited photosensitizer to produce initiating species | Onium salts, amines researchgate.net |
| Monomer | The building block of the polymer | Epoxides, acrylates chemrxiv.orgrsc.org |
Photoredox Catalysis
Photoredox catalysis utilizes light-absorbing compounds to facilitate single-electron transfer reactions, enabling the formation of reactive radical intermediates under mild conditions. sigmaaldrich.com These catalysts can absorb light and, in their excited state, act as either an oxidant or a reductant to initiate a catalytic cycle.
Anthracene derivatives can function as organic photoredox catalysts. Their ability to be excited by UV or visible light allows them to engage in single-electron transfer (SET) with a substrate molecule. This process can generate radical ions, which can then undergo a variety of chemical transformations. The redox potentials of the anthracene derivative in its ground and excited states are crucial parameters that determine its catalytic activity. Although specific studies employing this compound as a photoredox catalyst are absent from the literature, the general principle suggests its potential utility in such reactions, provided its photophysical and electrochemical properties are suitable.
Development of Fluorescent Probes and Chemical Sensors
The intrinsic fluorescence of the anthracene core makes its derivatives excellent candidates for the development of chemical sensors and fluorescent probes. biosynth.comnih.gov These sensors operate by changing their fluorescence properties (e.g., intensity, wavelength, or lifetime) upon interaction with a specific analyte.
Design Principles for Selective Analyte Detection
The design of a selective fluorescent probe involves coupling the fluorophore (the anthracene unit) to a receptor moiety that specifically binds to the target analyte. The binding event must then trigger a change in the photophysical properties of the fluorophore.
Key design principles include:
Receptor Unit: The choice of receptor determines the selectivity of the sensor. For example, crown ethers can be used to bind metal cations, while boronic acids can target saccharides.
Spacer: A linker unit may be used to connect the receptor to the fluorophore, modulating the interaction between them.
Signaling Mechanism: The interaction with the analyte should induce a clear change in the fluorescence signal. Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT).
For instance, an anthracene derivative could be functionalized with a cyclen ring, a versatile metal chelator. researchgate.net In the absence of a target metal ion, a PET process from the cyclen's lone pair electrons to the excited anthracene might quench the fluorescence. Upon binding of a specific metal ion, this PET process can be inhibited, leading to a "turn-on" fluorescence response. researchgate.net While this has been demonstrated for other anthracene derivatives, the specific synthesis and application of a this compound-based sensor have not been reported.
Response Mechanisms of Sensor Systems
The way a sensor signals the presence of an analyte is critical to its function. The response is dictated by the change in the electronic structure of the fluorophore upon analyte binding.
Photoinduced Electron Transfer (PET): This is a common mechanism for "turn-on" sensors. In the "off" state, the fluorescence of the anthracene core is quenched by an electron transfer from a nearby donor group (the receptor). When the analyte binds to the receptor, it lowers the energy of the donor's orbitals, preventing the electron transfer and restoring fluorescence.
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the fluorophore has both an electron-donating and an electron-withdrawing group. Analyte binding can alter the electronic properties of one of these groups, leading to a shift in the emission wavelength (a colorimetric response).
Excimer/Exciplex Formation: Two fluorophores can form an excited-state dimer (excimer) or a complex with another molecule (exciplex), which has a different emission spectrum than the monomer. Analyte binding can promote or inhibit the formation of these species, leading to a ratiometric fluorescence response.
A hypothetical sensor based on this compound could be designed to detect a specific analyte by attaching a suitable receptor. The interaction with the analyte would then modulate the fluorescence of the anthracene moiety through one of the mechanisms described above, providing a detectable signal. However, experimental realization and data for such a system are currently unavailable.
Table 2: Common Response Mechanisms in Fluorescent Sensors
| Mechanism | Description | Type of Signal Change |
| Photoinduced Electron Transfer (PET) | Analyte binding inhibits quenching via electron transfer. | Fluorescence intensity increase ("turn-on"). |
| Intramolecular Charge Transfer (ICT) | Analyte interaction alters the dipole moment of the excited state. | Shift in emission wavelength (color change). |
| Förster Resonance Energy Transfer (FRET) | Analyte binding changes the distance or orientation between two fluorophores. | Change in the ratio of donor/acceptor emission intensity. |
Conclusion and Future Research Directions
Summary of Key Findings on 1-(Propan-2-YL)anthracene
While direct research on this compound is not extensively documented in publicly available literature, a summary of its likely chemical and physical characteristics can be inferred from the well-established principles of anthracene (B1667546) chemistry and the behavior of other alkyl-substituted polycyclic aromatic hydrocarbons (PAHs). The introduction of an isopropyl group at the 1-position of the anthracene core is expected to influence its electronic and steric properties. This substitution likely leads to a slight bathochromic (red) shift in its UV-Visible absorption and fluorescence spectra compared to unsubstituted anthracene, a common effect observed in alkylated PAHs. The electron-donating nature of the alkyl group can also subtly alter the reactivity of the anthracene ring system, potentially influencing the regioselectivity of further chemical modifications. The bulky isopropyl group may introduce steric hindrance, affecting the molecule's ability to participate in certain reactions and influencing its packing in the solid state. These fundamental characteristics suggest that this compound is a valuable model compound for studying the impact of non-planar alkyl substituents on the photophysical and chemical properties of the anthracene scaffold.
Unexplored Avenues in Synthesis and Derivatization
The synthesis of this compound itself presents an initial area for optimization, with potential routes including Friedel-Crafts alkylation of anthracene or multi-step sequences involving Grignard reagents. Beyond its synthesis, a significant and largely unexplored area is the further derivatization of the this compound core. Future research could focus on introducing a wide array of functional groups at various positions on the anthracene rings. For instance, electrophilic substitution reactions could be investigated to introduce nitro, halogen, or acyl groups, with the directing effects of the isopropyl group being a key area of study. Furthermore, modern cross-coupling methodologies, such as Suzuki and Sonogashira reactions, could be employed to attach aryl, acetylenic, or other unsaturated moieties, paving the way for the creation of a diverse library of novel this compound derivatives with tailored electronic and photophysical properties. The development of these new synthetic routes would significantly expand the chemical space accessible from this starting material.
Advanced Spectroscopic and Computational Methodologies
A thorough characterization of this compound and its derivatives would benefit immensely from the application of advanced spectroscopic and computational techniques. While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy provide foundational data, more sophisticated methods could offer deeper insights. For example, advanced fluorescence spectroscopy techniques, including time-resolved fluorescence and fluorescence anisotropy, could elucidate the excited-state dynamics and the influence of the isopropyl group on non-radiative decay pathways. On the computational front, density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations would be invaluable for predicting molecular geometries, electronic structures, and spectroscopic properties. Such computational studies could also be used to model the reactivity of the molecule, guiding synthetic efforts and helping to interpret experimental results. A combined experimental and theoretical approach would provide a comprehensive understanding of the structure-property relationships in this class of compounds.
Expanding the Scope of Materials Science Applications
Anthracene derivatives are renowned for their applications in materials science, particularly in the field of organic electronics. Future research should explore the potential of this compound and its derivatives in these areas. The introduction of the isopropyl group could enhance the solubility and processability of anthracene-based materials, which is often a challenge. This could make them suitable for use in solution-processed organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The steric bulk of the isopropyl group might also disrupt intermolecular packing, potentially leading to materials with amorphous glass-forming properties, which can be beneficial for device stability and performance. Furthermore, the functionalized derivatives of this compound could be investigated as fluorescent probes and sensors, where the anthracene core acts as the signaling unit and the appended functional groups provide selectivity for specific analytes.
Theoretical Predictions for Novel Functional Properties
Computational chemistry offers a powerful tool for predicting the properties of hypothetical molecules before their synthesis, thereby guiding research efforts towards the most promising targets. In the context of this compound, theoretical studies could be employed to predict the functional properties of a wide range of its virtual derivatives. For example, DFT calculations could be used to estimate the HOMO-LUMO energy levels of hypothetical donor-acceptor molecules based on the this compound scaffold, providing insights into their potential as organic semiconductors. Molecular dynamics simulations could be used to predict the solid-state packing and morphology of new materials, which are crucial for their charge transport properties. Furthermore, theoretical predictions could explore more exotic properties, such as non-linear optical responses or the potential for these molecules to act as components in molecular machines. Such in silico studies would not only accelerate the discovery of new functional materials but also deepen our fundamental understanding of how molecular structure dictates material properties.
Q & A
Q. What are the standard laboratory safety protocols for handling 1-(Propan-2-YL)anthracene?
Focus: Safe handling, PPE selection, and contamination control. Methodological Answer:
- Respiratory Protection: Use P95 (US) or P1 (EU) particulate respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) filters for higher concentrations .
- Skin Protection: Inspect gloves prior to use. Employ proper removal techniques (avoiding outer surface contact) and dispose of contaminated gloves per laboratory waste protocols .
- Environmental Control: Prevent entry into drainage systems. Use chemical suits rated for aromatic hydrocarbons to mitigate skin absorption .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
Focus: Reaction design, purification, and yield optimization. Methodological Answer:
- Propargylation Example: React anthracene derivatives (e.g., 2-(morpholinodiazenyl)anthracene-9,10-dione) with methylene-active compounds in acetic acid under reflux. Purify via crystallization (e.g., DMF:ethanol 1:2) .
- Alkylation Protocol: Use propargyl bromide with naphthol derivatives in DMF/K₂CO₃. Monitor via TLC (n-hexane:ethyl acetate 9:1) and extract with ethyl acetate .
Q. How is this compound characterized post-synthesis?
Focus: Analytical techniques for structural confirmation. Methodological Answer:
- Melting Point: Confirm purity via melting point analysis (e.g., 213°C for related anthracene derivatives) .
- Chromatography: Use HPLC or GC-MS for purity assessment, referencing retention times against standards.
- Spectroscopy: Employ ¹H/¹³C NMR for substituent identification and UV-Vis for conjugation analysis (anthracene’s π-system absorbs ~250–400 nm).
Advanced Research Questions
Q. How do reaction conditions impact the stereoselectivity and yield of this compound derivatives?
Focus: Data-driven optimization and mechanistic insights. Methodological Answer:
- Case Study: Graduate students achieved 89–93% yields for 1-(4-chlorostyryl)-3-nitrobenzene vs. 65–79% for undergraduates, attributed to refined reflux control and purification techniques .
- Key Variables: Temperature (reflux vs. RT), solvent polarity (DMF vs. acetic acid), and catalyst (NaOAc vs. K₂CO₃) influence reaction kinetics and byproduct formation .
Q. How can computational methods predict the stability and reactivity of this compound under varying conditions?
Focus: Molecular modeling and degradation pathways. Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess steric effects from the propan-2-yl group on anthracene’s planarity .
- Reactivity Prediction: Simulate interactions with oxidants (e.g., ozone) using Gaussian09 to identify potential degradation products (e.g., quinones) .
Q. How do contradictions in experimental data (e.g., conflicting yield reports) arise, and how can they be resolved?
Focus: Critical analysis of methodology and reproducibility. Methodological Answer:
- Example: Discrepancies in Z/E ratios (e.g., 70:30 vs. 77:23 for styryl derivatives) may stem from inconsistent quenching methods or solvent polarity .
- Resolution: Standardize protocols (e.g., ice-water quenching for abrupt reaction termination) and validate via triplicate trials with error margins <5% .
Q. What environmental fate studies are applicable to this compound?
Focus: Degradation pathways and ecotoxicology. Methodological Answer:
- Adsorption Studies: Use microspectroscopic imaging (e.g., AFM-IR) to analyze interactions with indoor surfaces (e.g., silica, cellulose) under controlled humidity .
- Biodegradation Assays: Incubate with Pseudomonas spp. in minimal media; monitor anthracene degradation via LC-MS over 14 days.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
